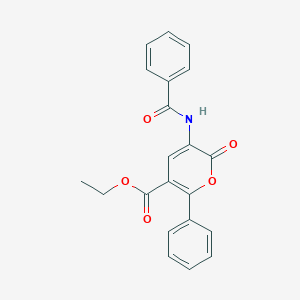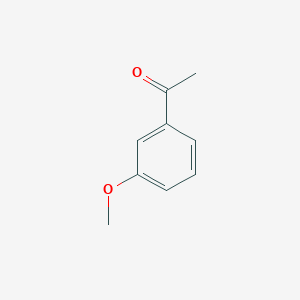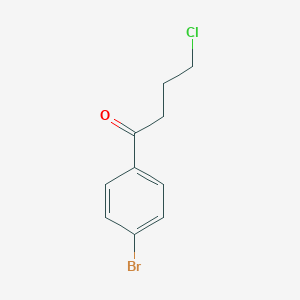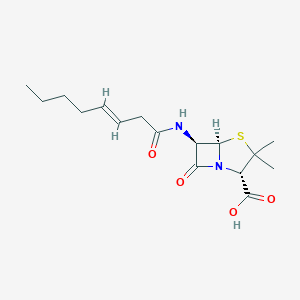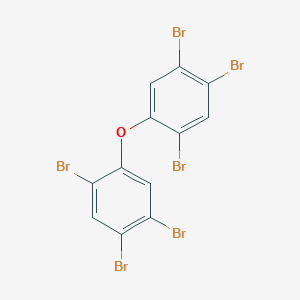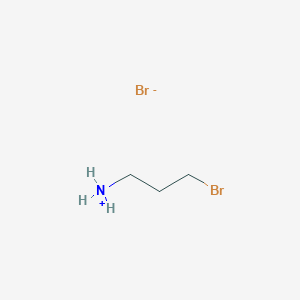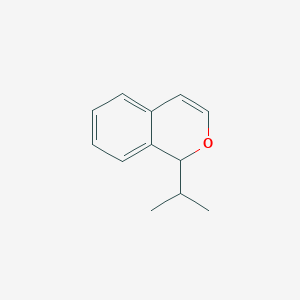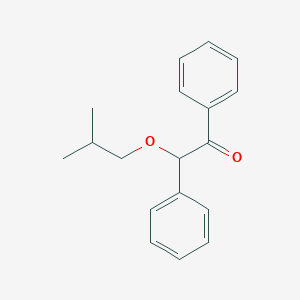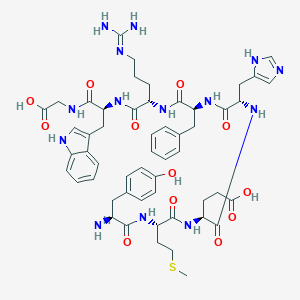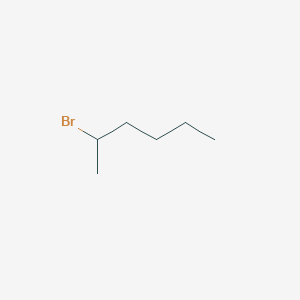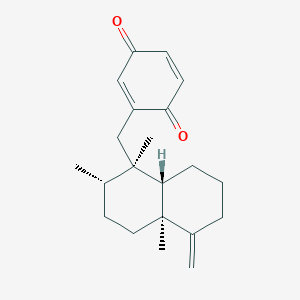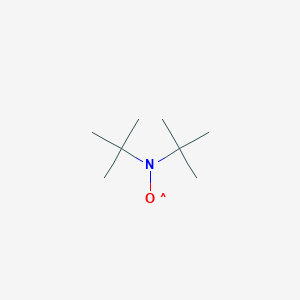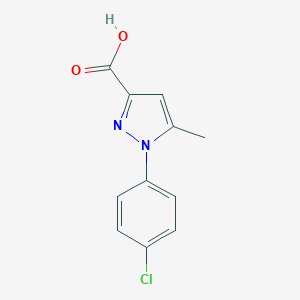![molecular formula C16H19NO2S B146062 2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-55-7](/img/structure/B146062.png)
2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid, also known as butylthiazole propionic acid (BTPA), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTPA is a nonsteroidal anti-inflammatory drug (NSAID) that is structurally similar to other NSAIDs such as ibuprofen and naproxen. However, BTPA has unique properties that make it a promising candidate for further investigation.
作用機序
The mechanism of action of BTPA is not fully understood. However, studies have suggested that BTPA may work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. BTPA may also work by inhibiting the activity of other enzymes and signaling pathways involved in inflammation and cancer growth.
生化学的および生理学的効果
BTPA has been shown to have a range of biochemical and physiological effects. Studies have shown that BTPA can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BTPA has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Additionally, BTPA has been shown to reduce the expression of genes involved in cancer growth and metastasis.
実験室実験の利点と制限
BTPA has several advantages for use in laboratory experiments. BTPA is relatively easy to synthesize and can be obtained in high yields with minimal impurities. BTPA is also stable under a range of conditions and can be easily stored for long periods of time. However, BTPA has some limitations for use in laboratory experiments. BTPA is not water-soluble and may require the use of organic solvents for use in cell culture or animal studies. Additionally, BTPA may have off-target effects on other enzymes and signaling pathways, which may complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on BTPA. One area of interest is the development of new formulations of BTPA that may increase its solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of BTPA and its effects on other signaling pathways and enzymes. Additionally, further studies are needed to investigate the potential use of BTPA in the treatment of neurodegenerative diseases and other conditions. Overall, BTPA has significant potential for further investigation and development in various fields of scientific research.
合成法
BTPA can be synthesized using a variety of methods, including the reaction of 4-butyl-2-thiazolamine with 4-bromobenzyl bromide in the presence of a base such as sodium hydride. Another method involves the reaction of 4-butyl-2-thiazolamine with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium borohydride. These methods have been optimized to achieve high yields of BTPA with minimal impurities.
科学的研究の応用
BTPA has been shown to have potential applications in various fields of scientific research. In the field of medicine, BTPA has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that BTPA can effectively reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. BTPA has also been investigated for its potential use in the treatment of cancer. Studies have shown that BTPA can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, BTPA has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
132483-55-7 |
|---|---|
製品名 |
2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid |
分子式 |
C16H19NO2S |
分子量 |
289.4 g/mol |
IUPAC名 |
2-[4-(4-butyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H19NO2S/c1-3-4-5-14-10-20-15(17-14)13-8-6-12(7-9-13)11(2)16(18)19/h6-11H,3-5H2,1-2H3,(H,18,19) |
InChIキー |
WKPYNQYCQNLENN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
正規SMILES |
CCCCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



